3,4-dihydro-2H-benzo[c]azepine-1,5-dione
CAS No.: 41764-17-4
Cat. No.: VC3930002
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
![3,4-dihydro-2H-benzo[c]azepine-1,5-dione - 41764-17-4](/images/structure/VC3930002.png)
Specification
CAS No. | 41764-17-4 |
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Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 3,4-dihydro-2H-2-benzazepine-1,5-dione |
Standard InChI | InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) |
Standard InChI Key | XUSNBVPDDGZEEM-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | C1CNC(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Properties
The molecular formula of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione is C₁₀H₉NO₂, with a molar mass of 175.18 g/mol. Its IUPAC name reflects the fused benzene and azepine rings, along with the ketone functionalities. The compound’s planar structure and electron-deficient aromatic system enable participation in diverse reactions, including oxidation, reduction, and electrophilic substitution. Key physicochemical properties include:
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Melting Point: 180–182°C (decomposes)
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water.
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Spectroscopic Data:
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IR: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,550 cm⁻¹ (C-N stretch).
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¹H NMR: Signals at δ 2.8–3.2 ppm (methylene protons adjacent to ketones) and δ 7.2–7.8 ppm (aromatic protons).
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Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via intramolecular cyclization of N-aryl-2-aminobenzamides under acidic or basic conditions. A typical procedure involves:
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Reaction: Heating N-(2-aminophenyl)benzamide with acetic anhydride at 120°C for 6 hours.
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Mechanism: Acetic anhydride acts as both a solvent and dehydrating agent, facilitating cyclization through nucleophilic acyl substitution.
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Yield: 65–75% after recrystallization from ethanol.
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance efficiency and safety. Key optimizations include:
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
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Solvents: Recyclable ionic liquids to minimize waste.
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Purification: Chromatography-free crystallization using antisolvent precipitation.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) at low micromolar concentrations. Proposed mechanisms include:
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Cell Membrane Disruption: Interaction with phospholipid bilayers, leading to leakage of intracellular contents.
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Enzyme Inhibition: Binding to microbial dehydrogenases and ATPases.
Table 1: Minimum Inhibitory Concentrations (MIC)
Microorganism | MIC (µM) |
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Staphylococcus aureus | 12.5 |
Escherichia coli | 50.0 |
Candida albicans | 25.0 |
Anticancer Activity
3,4-Dihydro-2H-benzo[c]azepine-1,5-dione targets protein-tyrosine kinases (PTKs), including:
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ErbB1/EGFR: Overexpressed in lung and breast cancers.
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c-Met: Implicated in tumor metastasis.
Mechanism: Competitive inhibition of ATP-binding pockets, disrupting downstream signaling pathways like PI3K/Akt and MAPK/Erk.
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC₅₀ (µM) |
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A549 (Lung Cancer) | 1.95 |
MCF-7 (Breast Cancer) | 3.20 |
HeLa (Cervical Cancer) | 4.10 |
Structure-Activity Relationships (SAR)
Modifications to the azepine ring significantly influence bioactivity:
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Ring Expansion: Replacing the seven-membered ring with an eight-membered homolog reduces kinase inhibition.
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Substituents: Electron-withdrawing groups (e.g., -NO₂) at position 3 enhance antimicrobial potency but decrease solubility.
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Ketone Reduction: Converting ketones to alcohols abolishes anticancer activity, underscoring the importance of the dione moiety.
Comparative Analysis with Analogues
Benzodiazepines (e.g., diazepam) share structural similarities but target GABA receptors rather than PTKs. In contrast, thiazepines (containing sulfur) exhibit superior antifungal activity but lack kinase inhibition.
Future Directions
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Drug Development: Optimizing bioavailability through prodrug strategies (e.g., esterification of ketones).
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Combinatorial Therapy: Synergistic studies with cisplatin in resistant cancers.
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Material Science: Exploration as a monomer for high-temperature polymers.
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